molecular formula C16H13BrO2 B1667914 Bromoenol lactone CAS No. 88070-98-8

Bromoenol lactone

Cat. No.: B1667914
CAS No.: 88070-98-8
M. Wt: 317.18 g/mol
InChI Key: BYUCSFWXCMTYOI-ZRDIBKRKSA-N
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Description

Bromoenol lactone is a chemical compound known for its potent and irreversible inhibition of calcium-independent phospholipase A2. This enzyme plays a crucial role in various cellular processes, including the hydrolysis of membrane phospholipids.

Mechanism of Action

Target of Action

Bromoenol lactone (BEL) is a potent and irreversible inhibitor of myocardial cytosolic calcium-independent phospholipase A2 (iPLA2) . iPLA2 plays a crucial role in stimulus-induced arachidonic acid release and lysophospholipid generation .

Mode of Action

BEL interacts with its target, iPLA2, and inhibits its function . The catalytic action of iPLA2 is responsible for phospholipid remodeling as a housekeeping function . Arachidonic acid and lysophospholipid generated by iPLA2 act as signaling molecules in various cellular functions .

Biochemical Pathways

BEL affects the biochemical pathways involving iPLA2. The inhibition of iPLA2 by BEL disrupts the normal phospholipid remodeling process, affecting the generation of arachidonic acid and lysophospholipid . These molecules play significant roles in cellular functions, including eicosanoid production, glucose-induced insulin secretion, Fas-induced apoptosis, cellular proliferation, membrane traffic in fusion, and contribution to myocardial ischemia .

Result of Action

BEL promotes apoptosis in a variety of cell lines, including U937, THP-1, and MonoMac (human phagocyte), RAW264.7 (murine macrophage), Jurkat (human T lymphocyte), and GH3 (human pituitary) . Long-term treatment with BEL results in increased annexin-V binding to the cell surface and nuclear DNA damage . At earlier times, BEL induces the proteolysis of procaspase-9 and procaspase-3 and increases cleavage of poly (ADP-ribose) polymerase .

Action Environment

The action of BEL can be influenced by environmental factors. For instance, in the presence of nicotine, BEL has been found to significantly attenuate both basal and nicotine-induced 4T1 breast cancer cell proliferation and migration . This suggests that the efficacy and stability of BEL can be influenced by the presence of other compounds in the environment.

Biochemical Analysis

Biochemical Properties

Bromoenol lactone interacts with enzymes such as calcium-independent phospholipase A2 (iPLA2) and phosphatidate phosphohydrolase-1 (PAP-1) . It inhibits these enzymes, leading to changes in phospholipid metabolism . The nature of these interactions is inhibitory, affecting the normal functioning of these enzymes .

Cellular Effects

This compound has been found to promote apoptosis in a variety of cell lines, including human phagocytes, murine macrophages, human T lymphocytes, and human pituitary cells . It induces the proteolysis of procaspase-9 and procaspase-3 and increases cleavage of poly(ADP-ribose) polymerase . These changes are preceded by variations in the mitochondrial membrane potential .

Molecular Mechanism

The molecular mechanism of action of this compound involves its inhibitory effects on iPLA2 and PAP-1 . It promotes apoptosis by inhibiting PAP-1-regulated events, such as incorporation of [3H]choline into phospholipids and de novo incorporation of [3H]arachidonic acid into triacylglycerol .

Temporal Effects in Laboratory Settings

Long term treatment with this compound (up to 24 hours) results in increased annexin-V binding to the cell surface and nuclear DNA damage . At earlier times (2 hours), this compound induces the proteolysis of procaspase-9 and procaspase-3 and increases cleavage of poly(ADP-ribose) polymerase .

Metabolic Pathways

This compound is involved in the metabolic pathways of phospholipid metabolism, specifically affecting the enzymes iPLA2 and PAP-1 . It inhibits these enzymes, leading to changes in the metabolism of phospholipids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bromoenol lactone typically involves the bromination of an appropriate lactone precursor. One common method is the bromination of a tetrahydropyran-2-one derivative. The reaction conditions often include the use of bromine or a bromine-containing reagent in an organic solvent, such as dichloromethane, under controlled temperature conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process may involve scaling up the bromination reaction and optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Bromoenol lactone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding brominated carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated carboxylic acids, while reduction can produce alcohol derivatives .

Comparison with Similar Compounds

Bromoenol lactone is unique in its potent and irreversible inhibition of calcium-independent phospholipase A2. Similar compounds include:

    Methyl arachidonyl fluorophosphate: Another inhibitor of phospholipase A2, but with different selectivity and potency.

    Arachidonyl trifluoromethyl ketone: A selective inhibitor of cytosolic phospholipase A2.

    Bromophenacyl bromide: An inhibitor of secretory phospholipase A2.

Compared to these compounds, this compound stands out due to its irreversible inhibition and specific targeting of calcium-independent phospholipase A2 .

Properties

IUPAC Name

(6E)-6-(bromomethylidene)-3-naphthalen-1-yloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUCSFWXCMTYOI-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\Br)/OC(=O)C1C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017361
Record name 6-(Bromomethylene)tetrahydro-3-(1-naphthaleneyl)-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88070-98-8
Record name Bromoenol lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88070-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Bromomethylene)tetrahydro-3-(1-naphthaleneyl)-2H-pyran-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088070988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Bromomethylene)tetrahydro-3-(1-naphthaleneyl)-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromoenol lactone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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